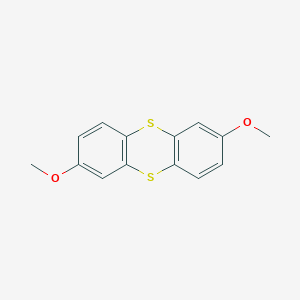
2,7-Dimethoxythianthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethoxythianthrene is a sulfur-containing heterocyclic compound with the molecular formula C₁₄H₁₂O₂S₂ It is characterized by a dibenzo-fused 1,4-dithiine ring structure, where two sulfur atoms are embedded diagonally
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,7-Dimethoxythianthrene can be synthesized through various methods. One common approach involves the reaction of 2-methoxyphenol with sulfur dichloride under controlled conditions. This reaction can yield different products depending on the reaction conditions, such as temperature and solvent used .
Another method involves the use of S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons. This method allows for the fusion of new benzodithiine arms to unfunctionalized aromatic substrates in a single step, resulting in π-extended thianthrene derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dimethoxythianthrene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur atoms and methoxy groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.
Applications De Recherche Scientifique
2,7-Dimethoxythianthrene has a wide range of applications in scientific research:
Biology: Its unique structure makes it a potential candidate for studying sulfur-related biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its redox properties and ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of 2,7-Dimethoxythianthrene involves its redox behavior and cationic-state capability. The compound can adopt a bent structure in its neutral state and transform into a planar structure in the radical cation state. This redox behavior allows it to participate in various chemical reactions and interact with molecular targets in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,8-Dihydroxy-3,7-dimethoxythianthrene
- 1,6-Dichloro-2,7-dihydroxy-3,8-dimethoxythianthrene
Uniqueness
2,7-Dimethoxythianthrene is unique due to its specific substitution pattern and the presence of methoxy groups at the 2 and 7 positions. This structural feature imparts distinct chemical properties and reactivity compared to other thianthrene derivatives.
Propriétés
Numéro CAS |
54815-69-9 |
|---|---|
Formule moléculaire |
C14H12O2S2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
2,7-dimethoxythianthrene |
InChI |
InChI=1S/C14H12O2S2/c1-15-9-3-5-11-13(7-9)17-12-6-4-10(16-2)8-14(12)18-11/h3-8H,1-2H3 |
Clé InChI |
RKJAHJGXEAEWIH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)SC3=C(S2)C=CC(=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride](/img/structure/B12821404.png)
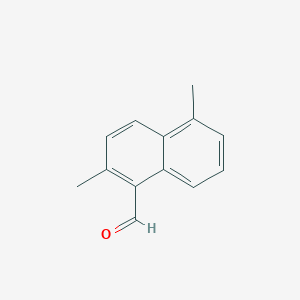
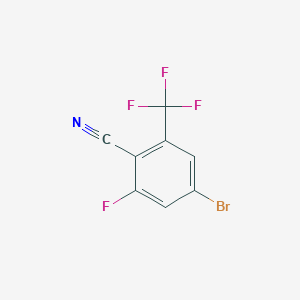
![5-fluoro-6-nitro-1H-benzo[d]imidazole](/img/structure/B12821423.png)

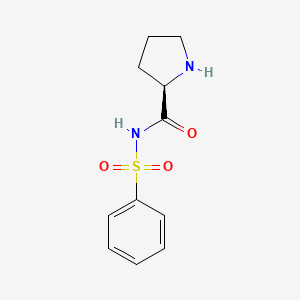
![2-((3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)(phenyl)methyl)isoindoline-1,3-dione](/img/structure/B12821442.png)
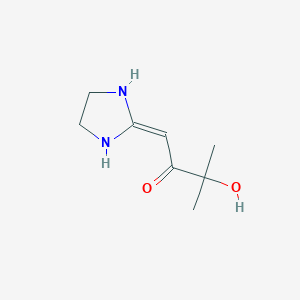
![calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E,3S,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12821455.png)
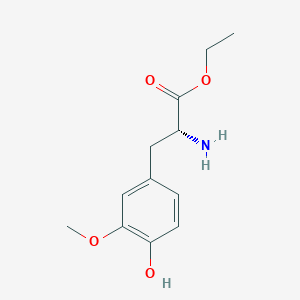

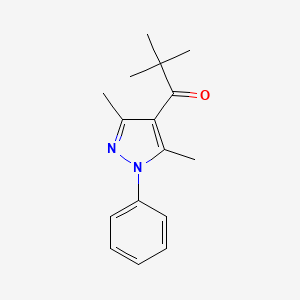
![4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12821495.png)
